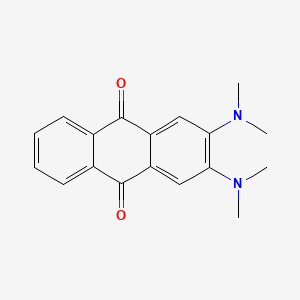
2-Iodo-4-(trifluoromethyl)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-(trifluoromethyl)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the aromatic ring of the cinnamic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for 2-Iodo-4-(trifluoromethyl)cinnamic acid may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
2-Iodo-4-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)cinnamic acid: Lacks the iodine atom but has similar chemical properties.
4-Iodo-cinnamic acid: Contains the iodine atom but lacks the trifluoromethyl group.
Cinnamic acid: The parent compound without any substituents.
Uniqueness
2-Iodo-4-(trifluoromethyl)cinnamic acid is unique due to the combination of both iodine and trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H6F3IO2 |
|---|---|
Peso molecular |
342.05 g/mol |
Nombre IUPAC |
(E)-3-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F3IO2/c11-10(12,13)7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ |
Clave InChI |
QRCKHOQRNSSFKT-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)I)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)I)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)



![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)




